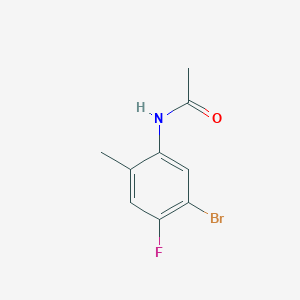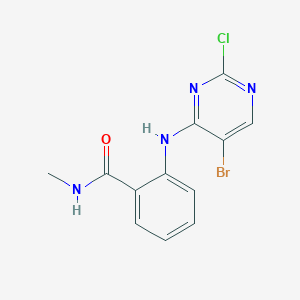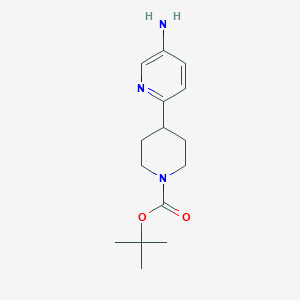
叔丁基 4-(5-氨基吡啶-2-基)哌啶-1-甲酸酯
描述
“tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 885693-48-1. It has a molecular weight of 277.37 . The compound is typically stored at 4°C and protected from light .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a boiling point of 444.2±45.0 C at 760 mmHg . It is a solid at room temperature . The compound has a topological polar surface area of 77.7 Ų .科学研究应用
生物活性化合物合成
该化合物已被用于合成各种生物活性分子,包括具有潜在抗癌特性的分子。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二恶硼烷-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯是合成像克唑替尼等化合物的关键中间体,克唑替尼以其对某些癌症的活性而闻名。合成途径涉及多个步骤,从叔丁基-4-羟基哌啶-1-甲酸酯开始,总产率为 49.9%,表明其效率和在更大规模应用中的潜力 (Kong 等,2016)。
抗癌药物中间体
另一个应用见于叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯的合成,它是小分子抗癌药物的重要中间体。从哌啶-4-基甲醇通过亲核取代、氧化、卤化和消除反应进行的合成,产生了 71.4% 的高产率。这一过程强调了叔丁基哌啶衍生物在开发靶向癌症治疗中的关键作用 (Zhang 等,2018)。
抗菌和驱虫活性
研究还扩展到相关化合物的生物学评估,例如叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯,用于其体外抗菌和驱虫活性。这项研究揭示了其中等驱虫活性和较差的抗菌活性,展示了基于类似结构框架开发特定治疗剂的潜力 (Sanjeevarayappa 等,2015)。
分子结构和晶体学
化合物叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯展示了叔丁基哌啶衍生物在理解晶体内的分子堆积和氢键中的重要性。X 射线研究揭示了特定的取向和构型,从而深入了解了这些化合物的分子相互作用和稳定性 (Didierjean 等,2004)。
属性
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBFTRNOMROEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

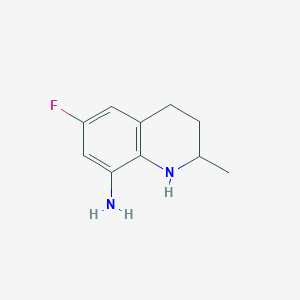
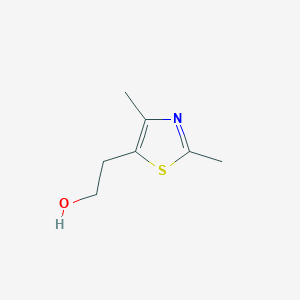
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
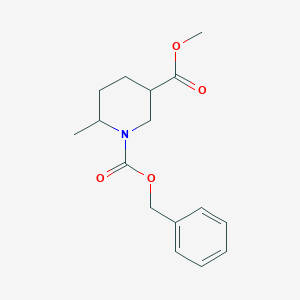
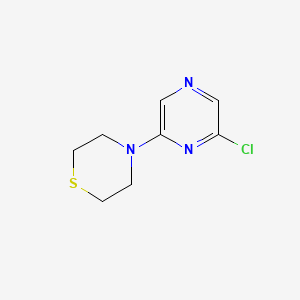
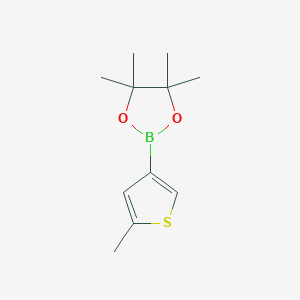
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
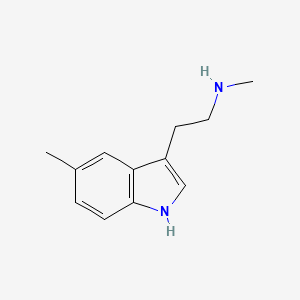
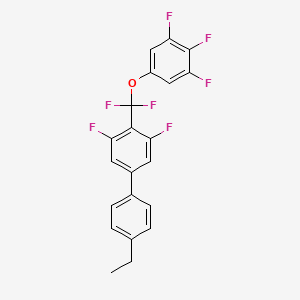
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
